Azacosterol

Description

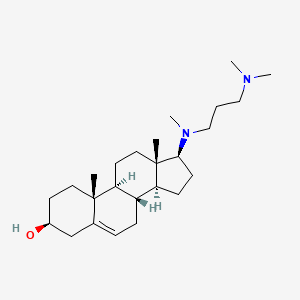

This compound is a sterol derivative of cholesterol with two nitrogen atoms replacing two carbon atoms that acts as a hypocholesteremic agent by blocking delta-24-reductase. This compound has the unintended side effect of causing myotonia.

Diaza derivative of cholesterol which acts as a hypocholesteremic agent by blocking delta-24-reductase, which causes the accumulation of desmosterol.

See also: this compound Hydrochloride (active moiety of).

Structure

3D Structure

Properties

IUPAC Name |

(3S,8R,9S,10R,13S,14S,17S)-17-[3-(dimethylamino)propyl-methylamino]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H44N2O/c1-24-13-11-19(28)17-18(24)7-8-20-21-9-10-23(25(21,2)14-12-22(20)24)27(5)16-6-15-26(3)4/h7,19-23,28H,6,8-17H2,1-5H3/t19-,20-,21-,22-,23-,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMTFZYKYVZBISL-HUVRVWIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2N(C)CCCN(C)C)CC=C4C3(CCC(C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2N(C)CCCN(C)C)CC=C4[C@@]3(CC[C@@H](C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H44N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1058509 | |

| Record name | Azacosterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313-05-3 | |

| Record name | Azacosterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=313-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azacosterol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000313053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azacosterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AZACOSTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EPT876J73A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Chemical Synthesis of Azacosterol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azacosterol, also known as 20,25-diazacholesterol, is a significant molecule in the study of cholesterol metabolism and has been investigated for its hypocholesterolemic and avian chemosterilant properties. This technical guide provides an in-depth overview of the discovery and seminal chemical synthesis of this compound. It details the experimental protocols for its synthesis, presents quantitative data on its biological activity, and illustrates its mechanism of action through a detailed signaling pathway diagram. This document serves as a comprehensive resource for researchers and professionals in drug development and related scientific fields.

Discovery and Background

This compound, initially developed as a cholesterol-lowering agent, was first reported by R. E. Counsell and P. D. Klimstra in 1962. Their work, published in the Journal of Medicinal and Pharmaceutical Chemistry, laid the foundation for understanding the biological effects of introducing nitrogen atoms into the cholesterol side chain. Marketed for a time under the brand name Ornitrol, this compound's primary application shifted to an avian chemosterilant for controlling pigeon populations.

Its biological activity stems from its potent inhibition of the enzyme 24-dehydrocholesterol reductase (DHCR24).[1][2] This enzyme catalyzes the final step in the Bloch pathway of cholesterol biosynthesis, the conversion of desmosterol to cholesterol.[1][3] By blocking this step, this compound leads to an accumulation of desmosterol in the body.

Chemical Synthesis of this compound

The initial chemical synthesis of 20,25-diazacholesterol hydrochloride was a multi-step process starting from 3β-acetoxy-23,24-dinorchol-5-en-22-al. The following is a detailed description of the experimental protocol adapted from the original publication by Counsell and Klimstra (1962).

Experimental Protocol: Synthesis of 20,25-Diazacholesterol Hydrochloride

Step 1: Synthesis of 3β-Acetoxy-22-(1-methyl-4-piperidylidene)-23,24-dinorchol-5-ene

-

To a solution of 1-methyl-4-piperidylmagnesium chloride (prepared from 2.43 g, 0.1 g-atom, of magnesium and 13.5 g, 0.1 mole, of 4-chloro-1-methylpiperidine) in 100 ml of dry tetrahydrofuran is added a solution of 3β-acetoxy-23,24-dinorchol-5-en-22-al (18.6 g, 0.05 mole) in 100 ml of tetrahydrofuran over a period of 30 minutes.

-

The reaction mixture is stirred for 1 hour at room temperature and then refluxed for 2 hours.

-

After cooling, the complex is decomposed with a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with ether.

-

The combined organic extracts are washed with water and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the resulting residue is crystallized from acetone to yield the product.

Step 2: Synthesis of 3β-Hydroxy-22-(1-methyl-4-piperidyl)-23,24-dinorchol-5-ene

-

A solution of 3β-acetoxy-22-(1-methyl-4-piperidylidene)-23,24-dinorchol-5-ene (10.0 g, 0.022 mole) in 100 ml of absolute ethanol is hydrogenated over Adams' catalyst (0.5 g) at an initial pressure of 50 p.s.i.

-

After the theoretical amount of hydrogen is absorbed, the catalyst is removed by filtration.

-

The solvent is evaporated in vacuo, and the residue is crystallized from methanol.

Step 3: Synthesis of 20,25-Diazacholesterol (as the free base)

-

To a solution of 3β-hydroxy-22-(1-methyl-4-piperidyl)-23,24-dinorchol-5-ene (5.0 g, 0.011 mole) in 50 ml of dry pyridine is added methanesulfonyl chloride (1.5 g, 0.013 mole) at 0°C.

-

The mixture is allowed to stand at room temperature for 16 hours.

-

The resulting solution is poured into ice water, and the precipitated solid is collected by filtration, washed with water, and dried.

-

A solution of the crude mesylate in 50 ml of dimethylformamide is heated with sodium azide (1.5 g, 0.023 mole) at 100°C for 6 hours.

-

The reaction mixture is cooled and poured into water. The product is extracted with ether, and the ether extract is washed with water and dried.

-

The solvent is removed, and the residual azide is dissolved in 50 ml of dry tetrahydrofuran and added dropwise to a stirred suspension of lithium aluminum hydride (1.0 g, 0.026 mole) in 50 ml of tetrahydrofuran.

-

The mixture is refluxed for 4 hours, and the excess hydride is decomposed by the cautious addition of water.

-

The inorganic salts are removed by filtration, and the filtrate is concentrated to yield the free base of 20,25-diazacholesterol.

Step 4: Synthesis of 20,25-Diazacholesterol Hydrochloride

-

The crude 20,25-diazacholesterol free base is dissolved in ether and treated with a slight excess of a solution of hydrogen chloride in ether.

-

The precipitated hydrochloride salt is collected by filtration, washed with ether, and dried.

-

Recrystallization from methanol-ether affords the purified 20,25-diazacholesterol hydrochloride.

Quantitative Data

The biological activity and physical properties of this compound are summarized in the tables below.

| Physical and Chemical Properties of this compound Hydrochloride | |

| Property | Value |

| Chemical Formula | C₂₅H₄₄N₂O · 2HCl |

| Molecular Weight | 461.55 g/mol |

| Melting Point | 258-260 °C (decomposes) |

| Appearance | White crystalline solid |

| Biological Activity of this compound | |

| Parameter | Value |

| Target Enzyme | 24-Dehydrocholesterol Reductase (DHCR24) |

| Mechanism of Action | Competitive Inhibition |

| IC₅₀ Value | ~10 nM (in HeLa cells)[4] |

| Biological Effect | Accumulation of desmosterol |

Signaling Pathway and Mechanism of Action

This compound exerts its effect by interrupting the final stage of the Bloch pathway of cholesterol biosynthesis. This pathway is a crucial metabolic process for the de novo synthesis of cholesterol in vertebrates.

Caption: Inhibition of the cholesterol biosynthesis pathway by this compound.

The diagram above illustrates the final steps of the Bloch pathway for cholesterol synthesis. This compound acts as a competitive inhibitor of 24-dehydrocholesterol reductase (DHCR24), the enzyme responsible for the conversion of desmosterol to cholesterol. This inhibition leads to a buildup of the precursor, desmosterol, and a subsequent reduction in cellular cholesterol levels.

Experimental Workflow

The general workflow for the synthesis and analysis of this compound is depicted below.

Caption: General workflow for the synthesis and analysis of this compound.

This workflow outlines the key stages, from the initial starting material through the multi-step synthesis to the final purification and characterization of the this compound hydrochloride salt. Subsequent analysis confirms the structure, purity, and biological activity of the synthesized compound.

Conclusion

The discovery and synthesis of this compound represent a significant achievement in medicinal chemistry, providing a powerful tool for studying cholesterol biosynthesis and its regulation. The detailed synthetic protocol and understanding of its mechanism of action continue to be of interest to researchers in the fields of drug design, metabolic disorders, and wildlife management. This guide serves as a foundational reference for professionals seeking to understand and potentially build upon this seminal work.

References

Azacosterol's Impact on Sterol Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of azacosterol on sterol biosynthesis pathways. It delves into the molecular mechanism of action, presents quantitative data from key studies, outlines detailed experimental protocols, and provides visual representations of the affected pathways and experimental workflows.

Introduction: this compound and the Sterol Biosynthesis Pathway

This compound, also known as 20,25-diazacholesterol, is a well-characterized inhibitor of sterol biosynthesis.[1][2] Sterols are essential molecules in eukaryotes, serving as structural components of cell membranes and precursors for hormones and signaling molecules.[3][4][5] The biosynthesis of cholesterol, the primary sterol in vertebrates, is a complex, multi-step process. This compound's primary utility in research and development stems from its specific inhibition of one of the final steps in this pathway.

Mechanism of Action: Targeting 24-Dehydrocholesterol Reductase (DHCR24)

The principal mechanism of action of this compound is the potent and specific inhibition of the enzyme 24-dehydrocholesterol reductase (DHCR24).[5][6][7][8]

-

The Role of DHCR24: In the Bloch pathway of cholesterol synthesis, DHCR24 catalyzes the reduction of the C24-C25 double bond in the side chain of desmosterol, converting it to cholesterol.[4][5][8] This is the terminal step in this pathway.

-

Inhibitory Effect: this compound acts as a specific inhibitor of DHCR24.[7] This inhibition blocks the conversion of desmosterol to cholesterol.[1][2]

-

Biochemical Consequences: The inhibition of DHCR24 by this compound leads to two major and predictable changes in the cellular sterol profile:

This targeted action makes this compound a valuable tool for studying the distinct biological roles of desmosterol and cholesterol. The accumulation of desmosterol has been observed in various experimental models, including insects and mammalian cells.[6][7]

In the context of phytosterol (plant sterol) biosynthesis, other azasterols have been shown to inhibit different enzymes, such as sterol-C-methyltransferases (SMT1 and SMT2).[9][10][11] While this compound's primary target in vertebrate systems is DHCR24, the broader class of azasteroids can have varied effects in different organisms.

Quantitative Data on this compound's Effects

The following tables summarize quantitative findings from studies investigating the impact of this compound on sterol composition.

Table 1: In Vitro Inhibition of DHCR24 by this compound in Gryllus bimaculatus (Cricket)

| Tissue | This compound Concentration (ppm, w/v) | Inhibition of Desmosterol-to-Cholesterol Conversion |

| Anterior Midgut | 5 | Complete Inhibition |

Data sourced from in vitro experiments on cricket tissue homogenates.[7]

Table 2: Effect of this compound on Sterol Composition in HeLa Cells

| Treatment Condition | Percentage of Desmosterol of Total Sterols |

| 8 days in LPDS with 10 nM 20,25-diazacholesterol | ~95% |

| 8 days in FBS with 10 nM 20,25-diazacholesterol | ~80% |

LPDS: Lipoprotein Deficient Serum; FBS: Fetal Bovine Serum. Data illustrates the replacement of cholesterol with desmosterol.[6]

Table 3: Effect of Dietary this compound on Sterol Levels in Caenorhabditis elegans

| This compound Concentration (µM) | Total Offspring Reduction (EC50) | Total Cholesterol Levels (Compared to Control) |

| 23.81 | 50% | Not specified |

This study used azacoprostane (Aza), a related compound, to inhibit the conversion of sitosterol to cholesterol, a necessary process for C. elegans which cannot synthesize sterols de novo.[12]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for studying the effects of this compound.

4.1. Protocol for In Vitro DHCR24 Inhibition Assay (Adapted from Insect Model)

-

Tissue Homogenization: Dissect the target tissue (e.g., anterior midgut from Gryllus bimaculatus) and homogenize in an appropriate buffer.

-

Subcellular Fractionation: Centrifuge the homogenate to pellet the microsomal fraction, which is rich in DHCR24. For example, a 15,300 x g centrifugation step can be used.[7]

-

Incubation: Resuspend the pellet and incubate with a known amount of desmosterol substrate.

-

Inhibitor Addition: Add varying concentrations of this compound (e.g., 0 to 5 ppm) to different reaction tubes to determine a dose-response curve.[7]

-

Reaction Termination and Sterol Extraction: After a set incubation period, stop the reaction and extract the sterols using a solvent system like chloroform:methanol.

-

Analysis: Analyze the sterol composition using Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the amounts of remaining desmosterol and newly synthesized cholesterol.

4.2. Protocol for Cell Culture-Based Sterol Analysis

-

Cell Culture: Plate cells (e.g., HeLa cells) in appropriate media. For sterol biosynthesis studies, media containing lipoprotein-deficient serum (LPDS) is often used to maximize de novo synthesis.

-

Treatment: Treat the cells with the desired concentration of this compound (e.g., 10 nM) for a specified duration (e.g., up to 8 days).[6]

-

Cell Harvesting: Wash the cells with phosphate-buffered saline (PBS) and harvest by scraping or trypsinization.

-

Sterol Extraction:

-

Add 250 µL of cell suspension or serum sample to a glass tube.[13]

-

Add an internal standard (e.g., 20 µL of 10 ng/µL lathosterol-D7) for accurate quantification.[13]

-

Perform saponification by adding alcoholic potassium hydroxide (KOH) and heating to hydrolyze sterol esters.

-

Extract the non-saponifiable lipids (including free sterols) using an organic solvent like hexane or petroleum ether.

-

Evaporate the solvent under a stream of nitrogen.

-

-

Derivatization (for GC-MS): Silylate the sterol hydroxyl groups to increase their volatility for gas chromatography.

-

Analysis: Quantify the sterol composition using analytical techniques such as silver ion high-performance liquid chromatography (Ag-HPLC) or, more commonly, GC-MS.[6]

4.3. Protocol for In Vivo Feeding Studies (Insect Model)

-

Diet Preparation: Prepare an artificial diet for the study organism (e.g., crickets).

-

This compound Incorporation: Coat the diet with a solution of this compound to achieve the desired final concentration.

-

Feeding: Provide the treated diet to the animals for a specified period.

-

Tissue Collection: After the feeding period, dissect the relevant tissues (e.g., fat body, anterior midgut).[7]

-

Sterol Extraction and Analysis: Follow the procedures for sterol extraction and analysis as described in section 4.2.

Visualizations of Pathways and Workflows

5.1. Sterol Biosynthesis Pathway: The Action of this compound

Caption: this compound inhibits DHCR24, blocking the conversion of desmosterol to cholesterol.

5.2. Experimental Workflow for this compound Impact Analysis

Caption: Workflow for studying this compound's effects from treatment to data analysis.

References

- 1. Desmosterol: a biomarker for the efficient development of 20,25-diazacholesterol as a contraceptive for pest wildlife - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Biosynthesis of Cholesterol and Other Sterols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical Inhibition of Sterol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Identification and Characterization of 24-Dehydrocholesterol Reductase (DHCR24) in the Two-Spotted Cricket, Gryllus bimaculatus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Inhibition of Phytosterol Biosynthesis by Azasterols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of Phytosterol Biosynthesis by Azasterols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Integrative protocol for quantifying cholesterol-related sterols in human serum samples and building decision support systems - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of Azacosterol's Biological Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azacosterol, a synthetic azasteroid derivative of cholesterol, has garnered significant interest in the scientific community for its potent biological activities. Initially investigated as a hypocholesterolemic agent, its mechanism of action and effects on various cellular processes have been the subject of numerous in vitro studies. This technical guide provides a comprehensive overview of the in vitro characterization of this compound's biological activity, with a focus on its core mechanisms, experimental protocols, and quantitative data.

Core Biological Activities of this compound

This compound exhibits two primary, well-characterized biological activities in vitro:

-

Inhibition of Cholesterol Biosynthesis: this compound is a potent inhibitor of the enzyme 24-dehydrocholesterol reductase (DHCR24).[1] This enzyme catalyzes the final step in the Bloch pathway of cholesterol biosynthesis, the conversion of desmosterol to cholesterol.[1] Inhibition of DHCR24 by this compound leads to a significant accumulation of the precursor sterol, desmosterol, within the cell.[1][2]

-

Inhibition of Phosphatidylinositol-Specific Phospholipase C (PI-PLC): this compound has been identified as an inhibitor of PI-PLC, a key enzyme in cellular signaling.[3] PI-PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), which are involved in a multitude of cellular processes including cell growth and differentiation.

Quantitative Data on this compound's In Vitro Activity

The following tables summarize the available quantitative data on the in vitro biological activity of this compound and related aza-steroids.

Table 1: Inhibition of Phosphatidylinositol-Specific Phospholipase C (PI-PLC) by this compound and Related Compounds

| Compound | IC50 (µM) | Cell Line/System | Reference |

| 22,25-Diazacholesterol (this compound, epimeric mixture 8a) | 7.4 | Not specified | [3] |

| 3β-hydroxy-22,25-diazacholestane (epimeric mixture 8b) | 7.5 | Not specified | [3] |

| 20α epimer (8a2) | 0.64 | Not specified | [3] |

| 20β epimer (8a1) | 32.2 | Not specified | [3] |

Table 2: Antitumor Activity of this compound (Epimeric Mixture 8a)

| Parameter | Value (µM) | Cell Lines | Reference |

| Mean GI50 (MG-MID) | 5.75 | 54 human tumor cell lines (NCI screen) | [3] |

Signaling Pathways Modulated by this compound

The inhibitory actions of this compound directly impact two critical signaling and metabolic pathways.

Cholesterol Biosynthesis Pathway

This compound's primary mechanism of action is the inhibition of DHCR24, a key enzyme in the terminal stage of the Bloch pathway of cholesterol synthesis. This leads to the accumulation of desmosterol and a reduction in cellular cholesterol levels.

Caption: Cholesterol Biosynthesis Pathway showing this compound's inhibition of DHCR24.

Phosphatidylinositol-Specific Phospholipase C (PI-PLC) Signaling Pathway

This compound inhibits PI-PLC, which is activated by G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). This inhibition blocks the production of the second messengers IP3 and DAG, thereby affecting downstream signaling cascades.

Caption: PI-PLC Signaling Pathway illustrating this compound's inhibitory action.

Experimental Protocols

Detailed, standardized protocols for the in vitro characterization of this compound are crucial for reproducible and comparable results. The following sections outline the methodologies for key experiments.

DHCR24 Inhibition Assay

This assay is designed to quantify the inhibitory effect of this compound on the enzymatic activity of DHCR24 by measuring the conversion of desmosterol to cholesterol.

1. Cell Culture and Treatment:

- Culture a suitable cell line (e.g., human hepatoma HepG2 cells, or primary hepatocytes) in appropriate media.

- Seed cells in multi-well plates and allow them to adhere overnight.

- Treat cells with varying concentrations of this compound (e.g., 0.1 µM to 100 µM) or vehicle control (e.g., DMSO) for a predetermined time (e.g., 24-48 hours).

2. Sterol Extraction:

- After treatment, wash the cells with phosphate-buffered saline (PBS).

- Lyse the cells and extract total lipids using a suitable organic solvent mixture, such as hexane:isopropanol (3:2, v/v).

- Dry the lipid extract under a stream of nitrogen.

3. Saponification and Derivatization:

- Resuspend the lipid extract in ethanolic potassium hydroxide and heat to saponify the sterol esters.

- Extract the non-saponifiable sterols (including cholesterol and desmosterol) with hexane.

- Dry the sterol extract and derivatize the sterols to their trimethylsilyl (TMS) ethers using a derivatizing agent (e.g., BSTFA with 1% TMCS).

4. Quantification by Gas Chromatography-Mass Spectrometry (GC-MS):

- Analyze the derivatized sterols by GC-MS.

- Use a suitable capillary column (e.g., HP-5MS) and a temperature gradient to separate cholesterol and desmosterol.

- Monitor characteristic ions for TMS-derivatized cholesterol and desmosterol in selected ion monitoring (SIM) mode for quantification.

- Calculate the percentage of desmosterol relative to total sterols (desmosterol + cholesterol) to determine the extent of DHCR24 inhibition.

PI-PLC Inhibition Assay

This in vitro enzyme assay measures the ability of this compound to inhibit the activity of purified PI-PLC.

1. Enzyme and Substrate Preparation:

- Use purified recombinant PI-PLC enzyme.

- Prepare a substrate solution of phosphatidylinositol 4,5-bisphosphate (PIP2) in an appropriate assay buffer (e.g., Tris-HCl buffer containing CaCl2 and deoxycholate).

2. Inhibition Assay:

- Pre-incubate the PI-PLC enzyme with various concentrations of this compound or vehicle control in the assay buffer.

- Initiate the enzymatic reaction by adding the PIP2 substrate.

- Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time.

- Terminate the reaction by adding a stop solution (e.g., an acidic solution).

3. Measurement of Product Formation:

- Quantify the amount of inositol 1,4,5-trisphosphate (IP3) produced. This can be achieved using various methods, including:

- Radiometric assays: Using [³H]-PIP2 as a substrate and measuring the radioactivity of the water-soluble [³H]-IP3 product after separation from the lipid phase.

- Colorimetric or Fluorometric assays: Using commercially available kits that measure IP3 levels through competitive binding assays or enzymatic reactions.

4. Data Analysis:

- Calculate the percentage of PI-PLC inhibition for each this compound concentration relative to the vehicle control.

- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow

The following diagram illustrates a logical workflow for the in vitro characterization of this compound's dual biological activities.

Caption: A logical workflow for the in vitro characterization of this compound.

Conclusion

This technical guide provides a framework for the in vitro characterization of this compound's biological activity. The primary activities of DHCR24 and PI-PLC inhibition have significant implications for cellular cholesterol homeostasis and signal transduction. The provided experimental protocols and data presentation formats are intended to facilitate standardized and comprehensive investigations into the multifaceted actions of this potent azasteroid. Further research, particularly focusing on the downstream consequences of desmosterol accumulation and PI-PLC inhibition, will be crucial in fully elucidating the therapeutic potential of this compound and related compounds.

References

early research and development of azacosterol

An In-depth Technical Guide to the Early Research and Development of Azacosterol

Abstract

This compound, also known as 20,25-diazacholesterol, is a synthetic azasteroid that was among the early chemical entities investigated for the management of hypercholesterolemia. Its development provided critical insights into the terminal stages of cholesterol biosynthesis and the physiological consequences of its disruption. This technical guide offers a detailed examination of the , focusing on its core mechanism of action, quantitative parameters from preclinical studies, and detailed experimental protocols. It is intended for researchers, scientists, and professionals in drug development interested in the history of lipid-lowering agents and the specific targeting of the enzyme 24-dehydrocholesterol reductase (DHCR24).

Introduction

This compound (brand name Ornitrol) is a sterol derivative of cholesterol where two carbon atoms in the side chain are replaced by nitrogen atoms.[1][2] It was initially developed as a hypocholesterolemic agent to lower plasma cholesterol levels.[1][3] Although its clinical use for this indication has been discontinued, this compound remains a valuable tool compound in research.[2] It has also been repurposed as an avian chemosterilant to control pigeon populations by inducing sterility.[2] The study of this compound was pivotal in understanding the function of DHCR24 and the pathological state of desmosterolosis, a rare genetic disorder caused by mutations in the DHCR24 gene.[4][5]

Core Mechanism of Action

Inhibition of 24-Dehydrocholesterol Reductase (DHCR24)

The primary mechanism of action of this compound is the potent inhibition of 24-dehydrocholesterol reductase (DHCR24).[2][6] DHCR24 is a key enzyme that catalyzes the final step in the Kandutsch-Russell pathway of cholesterol biosynthesis: the reduction of the C24-25 double bond of desmosterol to form cholesterol.[2][4] By blocking this terminal step, this compound effectively curtails the de novo synthesis of cholesterol in various tissues.[6][7]

Consequence of Inhibition: Desmosterol Accumulation

A direct and defining consequence of DHCR24 inhibition by this compound is the systemic accumulation of the cholesterol precursor, desmosterol.[1][6] This buildup has been observed consistently in both in vitro and in vivo models treated with the compound.[1] The replacement of cholesterol with desmosterol in cellular membranes can lead to significant physiological changes and is the underlying cause of both the therapeutic and adverse effects of the drug.[1] For instance, this accumulation is known to cause side effects such as hyperkeratosis and myotonia.[1][2]

Downstream Effects: Liver X Receptor (LXR) Activation

Modern research has elucidated that the accumulated desmosterol is not merely an inert byproduct. Desmosterol acts as an endogenous agonist for the Liver X Receptor (LXR), a master regulator of lipid metabolism.[4] The activation of LXR by desmosterol initiates a cascade of downstream events, including effects on inflammation and the biosynthesis of polyunsaturated fatty acids.[2][4] This finding has repositioned DHCR24 as a potential therapeutic target for a range of conditions beyond hypercholesterolemia, including inflammatory diseases and nonalcoholic steatohepatitis (NASH).[4]

Quantitative Data

Early publications on this compound often lack the detailed quantitative metrics common in modern pharmacology. However, related research provides context for its inhibitory potential. More recent studies on other DHCR24 inhibitors and off-target effects of this compound offer quantitative insights.

| Compound | Target | Assay Type | Value | Comments |

| 22,25-Diazacholesterol (this compound Epimeric Mixture) | Phosphatidylinositol Phospholipase C (PI-PLC) | Enzyme Inhibition | IC₅₀ = 7.4 µM | Demonstrates off-target activity.[8] |

| This compound Epimer (20α) | PI-PLC | Enzyme Inhibition | IC₅₀ = 0.64 µM | 50-fold more potent than the 20β epimer.[8] |

| This compound Epimer (20β) | PI-PLC | Enzyme Inhibition | IC₅₀ = 32.2 µM | [8] |

| SH42 (Steroidal DHCR24 Inhibitor) | DHCR24 | Enzyme Inhibition | IC₅₀ = 5 nM | A modern, potent, and selective DHCR24 inhibitor used as a chemical probe.[2] |

| Irbesartan | DHCR24 | Enzyme Activity Assay | IC₅₀ = 602 nM | An approved drug identified as a DHCR24 inhibitor through virtual screening.[9] |

Key Experimental Protocols

In Vivo DHCR24 Inhibition and Desmosterol Accumulation in an Insect Model (Gryllus bimaculatus)

This protocol is adapted from studies investigating the effect of this compound on sterol conversion in crickets.[6]

-

Animal Model: Use the two-spotted cricket, Gryllus bimaculatus.

-

Diet Preparation:

-

Prepare a standard artificial diet for the crickets.

-

Create a treatment diet by coating the standard diet with this compound dissolved in a suitable solvent (e.g., ethanol).

-

Prepare a control diet coated only with the solvent.

-

Allow the solvent to evaporate completely. A final concentration of 200 ppm (w/w) of this compound in the diet has been shown to be effective.[6]

-

-

Experimental Procedure:

-

Divide crickets into control and treatment groups.

-

Provide the respective diets and water ad libitum for a specified period (e.g., several days to weeks).

-

-

Tissue Collection and Sterol Extraction:

-

At the end of the treatment period, dissect the fat body and anterior midgut tissues from the crickets.

-

Homogenize the tissues in a chloroform/methanol mixture to extract total lipids.

-

-

Sterol Analysis:

-

Analyze the lipid extracts using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to identify and quantify sterols.

-

Compare the levels of desmosterol and cholesterol between the control and this compound-fed groups. A significant increase in the desmosterol peak is expected in the treatment group.[6]

-

Cell-Based Assay for Desmosterol Accumulation in HeLa Cells

This protocol is based on a study that examined the replacement of cholesterol by desmosterol in cultured human cells.[1]

-

Cell Culture:

-

Culture HeLa cells in standard growth medium (e.g., DMEM with 10% Fetal Bovine Serum - FBS). . For the experiment, switch cells to a medium containing lipoprotein-depleted serum (LPDS) to stimulate endogenous cholesterol synthesis.

-

-

Treatment:

-

Add this compound (also referred to as 20,25-DAC) to the culture medium at a final concentration of 10 nM.

-

Culture the cells for an extended period (e.g., 8 days) to allow for significant membrane lipid turnover. Maintain a parallel control culture without this compound.

-

-

Lipid Extraction:

-

After the incubation period, harvest the cells by scraping.

-

Extract total lipids from the cell pellet using a standard chloroform/methanol extraction method.

-

-

Sterol Analysis:

-

Separate and quantify the sterol fractions (cholesterol and desmosterol) from the total lipid extract using Silver Ion High-Performance Liquid Chromatography (Ag-HPLC).[1]

-

Calculate the percentage of desmosterol relative to the total sterol content (desmosterol + cholesterol). An increase from near 0% to a high percentage is expected in the this compound-treated cells.[1]

-

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Inhibition of the final step of cholesterol biosynthesis by this compound.

Experimental Workflow Diagram

Caption: Workflow for an in vivo study of DHCR24 inhibition.

Logical Relationship Diagram

Caption: Logical flow from this compound administration to physiological effects.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of Δ24-dehydrocholesterol reductase activates pro-resolving lipid mediator biosynthesis and inflammation resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 20, 25-DIAZACHOLESTENOL DIHYDROCHLORIDE. INHIBITION OF CHOLESTEROL BIOSYNTHESIS IN HYPERLIPEMIC SUBJECTS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dehydrocholesterol Reductase 24 (DHCR24): Medicinal Chemistry, Pharmacology and Novel Therapeutic Options - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Identification and Characterization of 24-Dehydrocholesterol Reductase (DHCR24) in the Two-Spotted Cricket, Gryllus bimaculatus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. AZD8233 reduced low-density lipoprotein cholesterol levels by 73% in patients with high-risk hypercholesterolemia in ETESIAN Phase IIb trial [astrazeneca.com]

- 9. Virtual Screening of Novel 24-Dehydroxysterol Reductase (DHCR24) Inhibitors and the Biological Evaluation of Irbesartan in Cholesterol-Lowering Effect [mdpi.com]

An In-Depth Technical Guide to the Physicochemical Properties of Azacosterol for Experimental Use

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, and experimental considerations for azacosterol (also known as 20,25-diazacholesterol). The information herein is intended to support the effective design and execution of preclinical research and drug development activities.

Core Physicochemical Properties

This compound is a sterol derivative of cholesterol where two carbon atoms have been replaced by nitrogen atoms.[1][2] It is available as a free base and as a hydrochloride salt, each with distinct properties. All quantitative data are summarized in the tables below for clarity and ease of comparison.

This compound (Free Base)

| Property | Value | Reference |

| Molecular Formula | C₂₅H₄₄N₂O | [1][3][4] |

| Molecular Weight | 388.63 g/mol | [3][4] |

| CAS Number | 313-05-3 | [1][2][4] |

| IUPAC Name | (3S,8R,9S,10R,13S,14S,17S)-17-[3-(dimethylamino)propyl-methylamino]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | [1] |

| Synonyms | 20,25-Diazacholesterol, Diazasterol, Azacosterolum, SC-12937 | [1][2][4] |

| Melting Point | 146-148°C | [4] |

| Appearance | Crystals from acetone + methanol | [4] |

| Optical Rotation | [α]D -54.5° | [4] |

This compound Dihydrochloride

| Property | Value | Reference |

| Molecular Formula | C₂₅H₄₆Cl₂N₂O | [5] |

| Molecular Weight | 461.56 g/mol | [5] |

| CAS Number | 1249-84-9 | [2][4][5] |

| Appearance | Solid powder | [5] |

| Solubility | Soluble in DMSO | [5] |

| Optical Rotation | [α]D -32° | [4] |

Mechanism of Action: Inhibition of Cholesterol Synthesis

This compound's primary mechanism of action is the inhibition of the enzyme 24-dehydrocholesterol reductase (DHCR24).[1][2][5] This enzyme catalyzes the final step in the Bloch pathway of cholesterol biosynthesis: the reduction of the C24-C25 double bond in desmosterol to form cholesterol.[2] By blocking DHCR24, this compound prevents the formation of cholesterol and leads to a subsequent accumulation of the precursor, desmosterol.[1][5] This targeted inhibition makes this compound a valuable tool for studying cholesterol homeostasis and the pathological conditions associated with its dysregulation. In birds, this inhibition of cholesterol synthesis also impacts the production of steroid hormones, leading to its use as an avian chemosterilant.[2][5][6]

Caption: Inhibition of the cholesterol biosynthesis pathway by this compound.

Experimental Protocols and Handling

Proper handling and storage are critical for maintaining the stability and activity of this compound in experimental settings.

Storage and Stability

-

Short-term Storage: For periods of days to weeks, store the solid compound in a dry, dark environment at 0-4°C.[5]

-

Long-term Storage: For months to years, store the compound at -20°C.[5]

-

Shipping: The compound is stable for several weeks at ambient temperature during standard shipping.[5]

-

Stock Solutions: Prepare stock solutions in DMSO.[5] Store aliquots at -20°C for long-term use or at 0-4°C for short-term use to avoid repeated freeze-thaw cycles.[5]

Protocol: Cell-Based Cholesterol Synthesis Inhibition Assay

This protocol outlines a general method for evaluating the effect of this compound on cholesterol synthesis in a cultured cell line (e.g., HepG2, CHO).

Materials:

-

This compound hydrochloride

-

Dimethyl sulfoxide (DMSO), sterile

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

Cultured cells (e.g., HepG2)

-

[¹⁴C]-acetate or other radiolabeled precursor

-

Lipid extraction solvents (e.g., Hexane:Isopropanol 3:2 v/v)

-

Thin-layer chromatography (TLC) plates and chamber

-

Scintillation counter and fluid

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound hydrochloride in sterile DMSO.

-

Cell Seeding: Plate cells in 6-well plates at a density that will achieve ~80% confluency at the time of the experiment. Allow cells to adhere overnight.

-

Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (DMSO). Pre-incubate cells with the compound for 1-2 hours.

-

Radiolabeling: Add a radiolabeled cholesterol precursor, such as [¹⁴C]-acetate, to each well and incubate for an additional 4-24 hours.

-

Lipid Extraction: After incubation, wash the cells with ice-cold PBS. Lyse the cells and extract total lipids using a suitable solvent system like Hexane:Isopropanol.

-

Analysis:

-

Separate the extracted lipids (cholesterol, desmosterol, and other sterols) using thin-layer chromatography (TLC).

-

Visualize the lipid spots using autoradiography or a phosphorimager.

-

Scrape the spots corresponding to cholesterol and desmosterol and quantify the radioactivity using a scintillation counter.

-

-

Data Interpretation: Calculate the percentage inhibition of cholesterol synthesis relative to the vehicle control. An increase in radioactivity in the desmosterol spot concurrent with a decrease in the cholesterol spot indicates successful DHCR24 inhibition.

Caption: General experimental workflow for a cell-based assay.

References

Azacosterol: A Technical Guide to its Application in Cholesterol Homeostasis Research

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of azacosterol's mechanism of action and its utility as a research tool for investigating the complex regulatory networks of cholesterol homeostasis.

Introduction to this compound

This compound, also known as 20,25-diazacholesterol, is a synthetic sterol derivative of cholesterol where two carbon atoms have been substituted with nitrogen atoms.[1][2] Historically, it was developed as a hypocholesterolemic (cholesterol-lowering) drug and has also been utilized as an avian chemosterilant to control pigeon populations by disrupting steroid hormone production.[1] Although discontinued for clinical use, its specific mechanism of action makes it an invaluable tool for researchers studying lipid metabolism and the signaling pathways that govern cholesterol homeostasis.

The primary utility of this compound in a research context lies in its ability to potently and specifically inhibit a key enzyme in the final step of cholesterol biosynthesis. This targeted inhibition allows for the controlled perturbation of the cholesterol production pathway, inducing a build-up of a specific precursor sterol. This accumulation, in turn, triggers profound downstream effects on the major transcriptional regulators of cellular lipid content, providing a model system to dissect these complex feedback loops.

Mechanism of Action

This compound exerts its effects by directly targeting and inhibiting the enzyme 24-dehydrocholesterol reductase (DHCR24).

Inhibition of 24-dehydrocholesterol Reductase (DHCR24)

DHCR24 is a critical enzyme in the Bloch pathway of cholesterol synthesis. It catalyzes the reduction of the C24-25 double bond in the sterol side chain, converting the immediate precursor, desmosterol, into cholesterol.[1][2] this compound acts as a specific inhibitor of DHCR24, effectively blocking this terminal step of cholesterol production.[1][2][3] While its primary target is DHCR24, some evidence suggests it may also inhibit other steps in the cholesterol biosynthesis pathway to a lesser extent.[1] The inhibition of DHCR24 is dose-dependent.[3]

Consequent Accumulation of Desmosterol

The direct consequence of DHCR24 inhibition by this compound is the cellular accumulation of its substrate, desmosterol.[1][2][4][5] This build-up of a cholesterol precursor is a hallmark of this compound treatment and is readily detectable in both in vitro and in vivo models.[3][4][5] The elevated levels of desmosterol serve as a reliable biomarker for this compound's activity and absorption.[5][6] This induced state, where cholesterol is replaced by desmosterol, is known as desmosterolosis.[1]

This compound as a Modulator of Key Regulatory Pathways

The this compound-induced shift in the cellular sterol profile—specifically the decrease in cholesterol and the accumulation of desmosterol—provides a unique method for studying the two master regulatory pathways of lipid homeostasis: the Liver X Receptor (LXR) and the Sterol Regulatory Element-Binding Protein (SREBP) pathways.

Activation of the Liver X Receptor (LXR) Pathway

Desmosterol is a known endogenous agonist for the Liver X Receptors (LXRs), which are nuclear transcription factors that play a central role in regulating cholesterol efflux, transport, and metabolism.[7][8] By causing desmosterol to accumulate, this compound treatment leads to the potent activation of LXR.[8] Activated LXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to LXR Response Elements (LXREs) in the promoter regions of target genes.[9] This leads to the upregulation of genes involved in reverse cholesterol transport, such as ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1), which facilitate the removal of excess cholesterol from cells.[10] Therefore, this compound can be used to study the physiological consequences of LXR activation via its natural ligand.

Suppression of the SREBP-2 Pathway

The SREBP pathway, particularly SREBP-2, is the primary regulator of cholesterol biosynthesis and uptake.[9][11] When cellular cholesterol levels are low, the SREBP-2 protein is transported from the endoplasmic reticulum (ER) to the Golgi, where it is cleaved. The active N-terminal fragment then translocates to the nucleus to activate the transcription of genes like HMG-CoA reductase (HMGCR) and the LDL receptor (LDLR).[9][12][13]

This compound influences this pathway in two ways. The reduction in final cholesterol product would typically trigger SREBP-2 activation as a compensatory response. However, the accumulating desmosterol also acts as a regulatory molecule, inhibiting the proteolytic processing of SREBP-2, thereby suppressing the pathway.[7] This dual effect makes this compound a powerful tool for investigating the nuanced feedback regulation of the SREBP-2 pathway by different sterol intermediates.

Quantitative Effects of this compound on Cholesterol Homeostasis

The following tables summarize quantitative data from studies utilizing this compound to perturb cholesterol homeostasis.

Table 4.1: Summary of In Vitro Effects of this compound

| Cell Line / System | This compound Concentration | Duration | Observed Effects | Reference |

| HeLa Cells | 20,25-DAC (this compound) | 8 days | Replacement of cholesterol with desmosterol. | [4] |

| Cricket Anterior Midgut (in vitro prep) | 5 ppm (w/v) | Not specified | Complete inhibition of DHCR24 activity (desmosterol-to-cholesterol conversion). | [3] |

| 3T3-L1 Preadipocytes | Not specified | Not specified | Impeded differentiation into mature adipocytes. | [14] |

Table 4.2: Summary of In Vivo Effects of this compound

| Animal Model | Administration Details | Duration | Observed Effects | Reference |

| Crickets (Gryllus bimaculatus) | Fed diet containing this compound | Not specified | Accumulation of desmosterol in fat body and anterior midgut. | [4] |

| Coturnix Quail, Deer | Oral Dosing | Not specified | Elevated blood desmosterol levels, indicating absorption and inhibition of cholesterol synthesis. | [5] |

| Grey Squirrels | Oral Contraceptive (DiazaCon™) | Breeding Season | Increased desmosterol and decreased cholesterol concentrations in plasma. | [6] |

Experimental Protocols for Studying Cholesterol Homeostasis with this compound

Below are generalized methodologies for key experiments using this compound, based on common practices cited in the literature.

In Vitro Protocol: Analysis of Sterol Composition in Cultured Cells

-

Cell Culture: Plate a suitable cell line (e.g., HeLa, CHO, HepG2) in standard growth medium. For cholesterol studies, it is common to switch to a medium containing lipoprotein-deficient serum (LPDS) to remove exogenous cholesterol.

-

This compound Treatment: Once cells reach desired confluency, replace the medium with fresh medium (e.g., LPDS-containing medium) with this compound hydrochloride dissolved in a suitable solvent (e.g., DMSO or ethanol) at the desired final concentration (e.g., 1-10 µM). Include a vehicle-only control. Incubate for a period ranging from 24 hours to several days, depending on the experimental goal.

-

Lipid Extraction: After incubation, wash cells with PBS. Harvest the cells and perform a total lipid extraction using a standard method, such as the Folch or Bligh-Dyer procedure with a chloroform/methanol solvent system.

-

Saponification: To analyze non-esterified sterols, the lipid extract is saponified using ethanolic potassium hydroxide to hydrolyze sterol esters.

-

Sterol Analysis: The non-saponifiable lipids are extracted (e.g., with hexane) and dried. The residue is then derivatized (e.g., silylated) to make the sterols volatile for analysis.

-

Quantification: Analyze the derivatized sterols using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[5] Identify and quantify cholesterol and desmosterol peaks by comparing them to known standards. Express results as a percentage of total sterols or absolute concentration.

In Vivo Protocol: Analysis of Blood Sterols in Animal Models

-

Animal Model and Acclimation: Choose an appropriate animal model (e.g., C57BL/6J mice, crickets). Allow animals to acclimate to housing conditions and diet.

-

This compound Administration: Prepare the this compound formulation. For rodents, this can be administered via oral gavage, mixed into the feed, or dissolved in drinking water. For insects, it can be coated onto their diet.[4] Administer a predetermined dose (e.g., mg/kg body weight) daily or as required by the study design. A control group receiving only the vehicle is essential.

-

Sample Collection: At the end of the treatment period, collect blood samples via a standard procedure (e.g., cardiac puncture, tail vein). Euthanize the animal and harvest tissues of interest (e.g., liver, intestine).

-

Plasma/Serum Separation: Process blood samples to obtain plasma or serum.

-

Lipid Extraction and Analysis: Perform lipid extraction and sterol analysis on plasma/serum and tissue homogenates using the methods described in Protocol 5.1 (Lipid Extraction, Saponification, Sterol Analysis, Quantification).[5]

-

Data Analysis: Compare the levels of cholesterol and desmosterol in the blood and tissues of this compound-treated animals to the control group to determine the in vivo efficacy of DHCR24 inhibition.

Visualizing the Role of this compound

The following diagrams illustrate the mechanism and experimental application of this compound.

Mechanism of DHCR24 Inhibition

Caption: this compound inhibits the enzyme DHCR24, blocking the conversion of desmosterol to cholesterol.

Impact on Cellular Signaling Pathways

Caption: DHCR24 inhibition by this compound alters sterol levels, activating LXR and suppressing SREBP-2.

General Experimental Workflow

Caption: A typical workflow for studying cholesterol homeostasis using this compound as a research tool.

Conclusion

This compound is a powerful and specific pharmacological tool for the study of cholesterol homeostasis. By inhibiting DHCR24, it creates a well-defined metabolic block that leads to the accumulation of the LXR agonist and SREBP-2 modulator, desmosterol. This allows researchers to precisely investigate the downstream consequences of activating LXR with an endogenous ligand and to explore the complex feedback mechanisms governing the SREBP pathway. Its utility in both cell culture and animal models makes it a versatile compound for dissecting the intricate molecular network that maintains cellular and systemic cholesterol balance.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C25H44N2O | CID 10023199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Identification and Characterization of 24-Dehydrocholesterol Reductase (DHCR24) in the Two-Spotted Cricket, Gryllus bimaculatus [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Desmosterol: a biomarker for the efficient development of 20,25-diazacholesterol as a contraceptive for pest wildlife - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Sterol intermediates from cholesterol biosynthetic pathway as liver X receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dehydrocholesterol Reductase 24 (DHCR24): Medicinal Chemistry, Pharmacology and Novel Therapeutic Options - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A pathway approach to investigate the function and regulation of SREBPs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Natural Products Targeting Liver X Receptors or Farnesoid X Receptor [frontiersin.org]

- 11. mdpi.com [mdpi.com]

- 12. A concerted mechanism involving ACAT and SREBPs by which oxysterols deplete accessible cholesterol to restrict microbial infection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Impacts of Cholesterol, Oxysterols, and Cholesterol Lowering Dietary Compounds on the Immune System - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Abstract P36: Oxysterol as a Deterrent of Adipogenesis: in vitro and in vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of Azacosterol in Cell Culture: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azacosterol, also known as 20,25-diazacholesterol (DAC), is a synthetic azasterol initially investigated for its hypocholesterolemic properties. Its primary mechanism of action involves the inhibition of the enzyme 3β-hydroxysterol-Δ(24)-reductase (DHCR24), a key enzyme in the final step of the Bloch and Kandutsch-Russell pathways of cholesterol biosynthesis.[1][2] This inhibition leads to the accumulation of the cholesterol precursor, desmosterol. While this interruption of cholesterol synthesis has therapeutic potential, it also underpins the toxicological profile of this compound at the cellular level. This guide provides a comprehensive overview of the known toxicological effects of this compound in cell culture, detailing its impact on cell viability, the induction of cell death pathways, and its effects on cellular signaling.

Mechanism of Action and Cytotoxicity

This compound exerts its cytotoxic effects primarily by disrupting cholesterol homeostasis. By inhibiting DHCR24, it prevents the conversion of desmosterol to cholesterol.[1] The resulting accumulation of desmosterol and depletion of cholesterol can lead to profound alterations in cell membrane structure and function, ultimately triggering cell death.

One of the key observed cytotoxic effects of this compound is cell lysis at high concentrations.[3] The accumulation of desmosterol is considered to be a significant factor in cellular toxicity, potentially being more detrimental than the accumulation of other cholesterol precursors.[4] The oxidative products of desmosterol may also contribute to cytotoxicity through increased oxidative stress.[4]

Quantitative Cytotoxicity Data

Published data on the specific cytotoxic concentrations of this compound across a range of cell lines is limited. However, a key study provides a critical data point for its effects on muscle cells.

| Cell Line | Compound | Concentration | Effect | Citation |

| Chick Embryo Pectoral Muscle Cells | This compound (20,25-diazacholesterol) | > 5 µg/ml | Cell lysis | [3] |

| Chick Embryo Pectoral Muscle Cells | This compound (20,25-diazacholesterol) | 1 µg/ml | Complete inhibition of cholesterol synthesis from acetate | [3] |

Induction of Cell Death Pathways

While direct studies on this compound-induced apoptosis are not extensively available, the known consequences of disrupted sterol biosynthesis strongly suggest the involvement of apoptotic and potentially necrotic cell death pathways. The accumulation of aberrant sterols and oxidative stress are well-established triggers of apoptosis.

Apoptosis

The intrinsic (mitochondrial) pathway of apoptosis is a likely mechanism of this compound-induced cell death. Key events in this pathway include:

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Alterations in membrane lipid composition due to desmosterol accumulation can lead to mitochondrial dysfunction and the release of pro-apoptotic factors like cytochrome c.

-

Caspase Activation: The release of cytochrome c initiates the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3, leading to the cleavage of cellular proteins and cell death.

Necrosis

At higher concentrations, as evidenced by observations of cell lysis, this compound may induce necrosis.[3] This form of cell death is characterized by a loss of membrane integrity and the release of cellular contents, which can trigger an inflammatory response.

Signaling Pathways

The disruption of cholesterol biosynthesis by this compound can be expected to impact several key signaling pathways that are sensitive to changes in cellular lipid composition and stress.

Cholesterol Biosynthesis Pathway Inhibition

The primary signaling event is the direct inhibition of the cholesterol biosynthesis pathway at the level of DHCR24.

Caption: Inhibition of the cholesterol biosynthesis pathway by this compound.

Postulated Downstream Signaling Consequences

The cellular stress induced by this compound could activate pathways such as the PI3K/AKT pathway, which is involved in cell survival and proliferation, and ROS-dependent mitochondrial pathways that can trigger apoptosis.

References

- 1. New chemotype of selective and potent inhibitors of human delta 24-dehydrocholesterol reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DHCR24 in Tumor Diagnosis and Treatment: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. Desmosterolosis and desmosterol homeostasis in the developing mouse brain - PMC [pmc.ncbi.nlm.nih.gov]

Azacosterol's Pharmacological Effects: A Foundational Guide for Researchers

An In-depth Technical Whitepaper on the Core Pharmacological Effects of Azacosterol, Focusing on its Mechanism of Action, Quantitative Data, and Experimental Methodologies.

This guide provides a comprehensive overview of the foundational pharmacological studies of this compound (20,25-diazacholesterol), a potent inhibitor of cholesterol biosynthesis. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's mechanism of action and its effects on cellular and systemic physiology.

Core Mechanism of Action: Inhibition of 24-Dehydrocholesterol Reductase (DHCR24)

This compound's primary pharmacological effect is the potent inhibition of 24-dehydrocholesterol reductase (DHCR24), the enzyme responsible for the final step in the Bloch pathway of cholesterol biosynthesis.[1][2] This enzyme catalyzes the reduction of the C24-C25 double bond in the side chain of desmosterol to form cholesterol. By inhibiting DHCR24, this compound leads to a significant accumulation of desmosterol in plasma and tissues.[1][3][4][5] While its main target is DHCR24, some studies suggest that at higher concentrations, this compound may also affect other enzymes in the sterol biosynthesis pathway, including reductases, double bond isomerases, and C-14 demethylation enzymes.[6]

In non-mammalian systems, such as yeast and various protozoa, this compound and related azasterols inhibit the analogous enzyme, sterol 24-methyltransferase (24-SMT), which is crucial for the biosynthesis of ergosterol and other 24-alkylated sterols.[7]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the inhibitory effects of this compound and related compounds.

| Compound | Target Enzyme | Organism/System | IC50 | Reference |

| (20R)- and (20S)-22,25-diazacholesterol | Sterol 24-methyltransferase (24-SMT) | Saccharomyces cerevisiae | 0.18 µM | [7] |

| 25-azacholesterol hydrochloride | Sterol 24-methyltransferase (24-SMT) | Saccharomyces cerevisiae | 0.05 µM | [7] |

| 24-azacholesterol | Sterol 24-methyltransferase (24-SMT) | Saccharomyces cerevisiae | 0.22 µM | [7] |

| 23-azacholesterol | Sterol 24-methyltransferase (24-SMT) | Saccharomyces cerevisiae | 4.8 µM | [7] |

Note: While this compound is a known inhibitor of mammalian DHCR24, a specific IC50 value from a direct enzyme inhibition assay was not available in the foundational literature reviewed. However, studies have shown effective inhibition of DHCR24 in cell culture at nanomolar concentrations (e.g., 10 nM in HeLa cells).[8]

Signaling Pathway Modulation: The Role of Desmosterol and the SREBP Pathway

The accumulation of desmosterol resulting from DHCR24 inhibition is not merely a metabolic byproduct but an active signaling molecule. Desmosterol has been shown to effectively replace cholesterol in regulating the Sterol Regulatory Element-Binding Protein (SREBP) pathway.[9][10][11]

Studies using a DHCR24-deficient cell line have demonstrated that desmosterol can suppress the processing of SREBP-1 and SREBP-2, leading to a downregulation of SREBP target genes such as HMG-CoA reductase (Hmgcr) and the LDL receptor (Ldlr).[9][10][11][12] This indicates that the feedback inhibition of cholesterol synthesis is maintained, and in some cases enhanced, in the presence of high levels of desmosterol. Furthermore, desmosterol is an endogenous agonist for the Liver X Receptor (LXR), a key regulator of lipid metabolism and inflammation.[12]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Identification and Characterization of 24-Dehydrocholesterol Reductase (DHCR24) in the Two-Spotted Cricket, Gryllus bimaculatus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Signaling regulates activity of DHCR24, the final enzyme in cholesterol synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical Inhibition of Sterol Biosynthesis [mdpi.com]

- 6. An enzyme activity-based workflow for the identification and characterization of covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of Δ24-dehydrocholesterol reductase activates pro-resolving lipid mediator biosynthesis and inflammation resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Fast and easy in vitro screening assay for cholesterol biosynthesis inhibitors in the post-squalene pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. aragen.com [aragen.com]

- 12. Dehydrocholesterol Reductase 24 (DHCR24): Medicinal Chemistry, Pharmacology and Novel Therapeutic Options - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Studies with Azacosterol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azacosterol, also known as 20,25-diazacholesterol, is a sterol derivative that functions as a potent inhibitor of the enzyme 24-dehydrocholesterol reductase (DHCR24).[1] This inhibition disrupts the final step in the Bloch pathway of cholesterol biosynthesis, leading to the accumulation of desmosterol.[1][2] Due to its hypocholesterolemic effects, this compound has been investigated for its potential therapeutic applications. Additionally, it has been utilized as an avian chemosterilant.[1]

These application notes provide a detailed protocol for the preparation and administration of this compound for in vivo research, particularly in rodent models. Given that this compound is a poorly water-soluble compound, this guide focuses on effective solubilization strategies to ensure consistent and reliable delivery in experimental settings.

Data Presentation

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | This compound (Free Base) | This compound Hydrochloride | Source |

| CAS Number | 313-05-3 | 1249-84-9 | [1][3] |

| Molecular Formula | C₂₅H₄₄N₂O | C₂₅H₄₆Cl₂N₂O | [2][3] |

| Molecular Weight | 388.6 g/mol | 461.56 g/mol | [2][3] |

| Appearance | Solid (predicted) | Solid | - |

| General Solubility | Poorly soluble in water | Expected to have higher aqueous solubility than the free base | [2] |

Table 2: Suggested Solvents for this compound Formulation Development

| Solvent | Type | Rationale for Use | Considerations |

| Dimethyl sulfoxide (DMSO) | Co-solvent | Effective in dissolving many poorly water-soluble organic compounds. | Potential for toxicity at higher concentrations. A vehicle control group is essential. |

| Ethanol | Co-solvent | Often used for dissolving sterol-based compounds. Can be mixed with water to reduce toxicity. | May cause irritation at high concentrations. |

| Polyethylene glycol 400 (PEG 400) | Co-solvent / Vehicle | A non-toxic, water-miscible solvent commonly used in oral and parenteral formulations. | Can form viscous solutions. |

| Corn Oil / Sesame Oil | Lipid-based Vehicle | Suitable for lipophilic compounds and oral administration. | May affect absorption kinetics. Requires careful formulation to ensure homogeneity. |

| Saline (0.9% NaCl) | Aqueous Vehicle | Can be used with co-solvents to create an injectable or oral solution. | This compound hydrochloride may have some solubility, but likely requires a co-solvent. |

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Oral Gavage in Rodents

This protocol outlines a general procedure for preparing an this compound solution. The optimal solvent system and concentration should be determined empirically through solubility testing.

Materials:

-

This compound hydrochloride

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Ethanol, 200 proof

-

Polyethylene glycol 400 (PEG 400)

-

Sterile saline (0.9% NaCl)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional)

-

Sterile syringes and needles

Procedure:

-

Solubility Testing (Small Scale):

-

Weigh a small, precise amount of this compound hydrochloride (e.g., 1-5 mg) into several separate sterile vials.

-

To each vial, add a small, measured volume of a single solvent or a co-solvent mixture from Table 2 (e.g., 100 µL).

-

Vortex vigorously for 1-2 minutes.

-

If the compound does not fully dissolve, try gentle heating (e.g., 37°C) or sonication for 5-10 minutes.

-

Visually inspect for complete dissolution. If dissolved, gradually add more of the vehicle to determine the approximate saturation point.

-

Based on these initial tests, select the most appropriate solvent system that dissolves the desired concentration of this compound with the minimal amount of organic co-solvent. A common starting point for a co-solvent system is a mixture of DMSO and/or ethanol with PEG 400 and/or saline.

-

-

Preparation of Dosing Solution (Example using a Co-solvent System):

-

Objective: To prepare a 10 mg/mL stock solution of this compound hydrochloride.

-

Weigh 10 mg of this compound hydrochloride into a sterile vial.

-

Add 100 µL of DMSO. Vortex until the compound is completely dissolved.

-

Add 400 µL of PEG 400. Vortex thoroughly.

-

Add 500 µL of sterile saline to bring the final volume to 1 mL. Vortex until the solution is clear and homogenous.

-

Note: The final concentration of DMSO in this example is 10%. The ratio of solvents should be optimized based on solubility and tolerability in the animal model.

-

-

Final Preparation and Sterilization:

-

Once a clear, stable solution is achieved, it can be sterile-filtered through a 0.22 µm syringe filter if necessary, especially for parenteral administration. For oral gavage, this may not be required if all components and handling are sterile.

-

Store the prepared solution as recommended for the compound, typically at 4°C for short-term use or -20°C for longer-term storage, protected from light.[2]

-

Protocol 2: Administration of this compound by Oral Gavage in Rats

Materials:

-

Prepared this compound dosing solution

-

Appropriately sized oral gavage needles (e.g., 16-18 gauge for rats)

-

Syringes (1-3 mL)

-

Animal scale

Procedure:

-

Animal Preparation and Dose Calculation:

-

Weigh the rat to determine the correct volume of the dosing solution to administer. The volume should be based on the desired dose (mg/kg) and the concentration of the prepared solution (mg/mL).

-

The maximum recommended oral gavage volume for rats is typically 10-20 mL/kg.

-

-

Restraint and Gavage:

-

Properly restrain the rat to ensure its safety and the accuracy of the procedure.

-

Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach.

-

Gently insert the gavage needle into the mouth, advancing it along the upper palate towards the esophagus. The needle should pass smoothly without resistance.

-

Once the needle is in the correct position, slowly administer the dosing solution.

-

-

Post-Administration Monitoring:

-

After administration, return the animal to its cage and monitor for any signs of distress, such as labored breathing.

-

Continue to monitor the animals according to the experimental protocol.

-

Mandatory Visualizations

Caption: Experimental workflow for in vivo studies using this compound.

Caption: this compound's mechanism of action in the cholesterol biosynthesis pathway.

References

Application Notes and Protocols for Inducing Desmosterol Accumulation in Neurons Using Azacosterol

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for utilizing azacosterol to induce the accumulation of desmosterol in neuronal cell cultures. This compound, a hypocholesterolemic agent, functions as an inhibitor of 24-dehydrocholesterol reductase (DHCR24), the terminal enzyme in the Bloch pathway of cholesterol biosynthesis.[1][2] Inhibition of DHCR24 effectively blocks the conversion of desmosterol to cholesterol, leading to a significant intracellular accumulation of desmosterol.[1][2]

The accumulation of desmosterol in neurons has been shown to impact various cellular processes, including signaling pathways, gene expression related to lipid metabolism, and neuronal morphology.[2] Understanding the effects of desmosterol accumulation is crucial for research in neurodegenerative diseases, neuronal development, and the discovery of novel therapeutic targets. These protocols offer a framework for inducing and analyzing desmosterol accumulation in a controlled in vitro setting.

Data Presentation

Table 1: Hypothetical Dose-Response of this compound on Sterol Levels in Primary Cortical Neurons

| This compound (µM) | Desmosterol (ng/mg protein) | Cholesterol (ng/mg protein) | Desmosterol/Cholesterol Ratio |

| 0 (Vehicle) | 5.2 ± 0.8 | 150.4 ± 12.1 | 0.03 |

| 0.1 | 25.6 ± 3.1 | 145.2 ± 10.5 | 0.18 |

| 0.5 | 88.9 ± 9.4 | 120.7 ± 8.9 | 0.74 |

| 1.0 | 152.3 ± 15.8 | 95.3 ± 7.6 | 1.60 |

| 5.0 | 210.5 ± 22.3 | 70.1 ± 6.2 | 3.00 |

Data are represented as mean ± SD. Cells were treated for 48 hours.

Table 2: Hypothetical Time-Course of Desmosterol Accumulation in Primary Cortical Neurons Treated with 1 µM this compound

| Time (hours) | Desmosterol (ng/mg protein) | Cholesterol (ng/mg protein) | Desmosterol/Cholesterol Ratio |

| 0 | 5.1 ± 0.7 | 151.2 ± 11.8 | 0.03 |

| 6 | 35.8 ± 4.2 | 148.9 ± 10.3 | 0.24 |

| 12 | 78.4 ± 8.1 | 135.6 ± 9.5 | 0.58 |

| 24 | 125.6 ± 13.5 | 110.2 ± 8.1 | 1.14 |

| 48 | 155.1 ± 16.2 | 94.8 ± 7.9 | 1.64 |

| 72 | 160.3 ± 17.0 | 90.5 ± 7.2 | 1.77 |

Data are represented as mean ± SD.

Experimental Protocols

Protocol 1: Culture of Primary Cortical Neurons

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.

Materials:

-

Timed-pregnant Sprague-Dawley rat (E18)

-

Hibernate-E medium (supplemented with B-27 and GlutaMAX)

-

Papain dissociation system

-

Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin

-

Poly-D-lysine coated culture plates/coverslips

-

Sterile dissection tools

Procedure:

-

Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols.

-

Dissect the embryos and place them in ice-cold Hibernate-E medium.

-

Isolate the cerebral cortices and remove the meninges.

-

Mince the cortical tissue and incubate with papain solution at 37°C for 20-30 minutes.

-

Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Centrifuge the cell suspension and resuspend the pellet in Neurobasal medium.

-

Determine cell viability and density using a hemocytometer and trypan blue exclusion.

-

Plate the neurons on poly-D-lysine coated surfaces at a desired density (e.g., 2.5 x 10^5 cells/cm²).

-

Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.

-

After 24 hours, replace half of the medium with fresh, pre-warmed Neurobasal medium. Continue with half-media changes every 3-4 days.

Protocol 2: this compound Treatment to Induce Desmosterol Accumulation

This protocol outlines the treatment of cultured primary neurons with this compound.

Materials:

-

Primary cortical neuron cultures (Day in Vitro 5-7)

-

This compound hydrochloride

-

Dimethyl sulfoxide (DMSO)

-

Neurobasal medium

Procedure:

-

Prepare a stock solution of this compound hydrochloride in DMSO (e.g., 10 mM). Store at -20°C.

-

On the day of the experiment, dilute the this compound stock solution in pre-warmed Neurobasal medium to the desired final concentrations (e.g., 0.1, 0.5, 1.0, 5.0 µM).

-

Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

-

Remove half of the medium from the neuronal cultures and replace it with the medium containing the appropriate concentration of this compound or vehicle.

-